2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone
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Description
2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.316. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Pyridazinones : A study explored the synthesis of new pyridazinones, including compounds similar to 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone. This research involved various chemical reactions and resulted in derivatives with different properties (Abdel Ghani, 1991).
- Large Scale Synthesis : A large-scale synthesis method for related pyridazinone derivatives has been developed, demonstrating the compound's manufacturability at scale (Bryant et al., 1995).
Biological Activities and Applications
- Analgesic and Anti-inflammatory Agents : Some pyridazinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, suggesting potential medicinal applications of related compounds (Gökçe et al., 2005).
- Antinociceptive Activity : Research on specific pyridazinone derivatives has revealed significant antinociceptive (pain-relieving) effects, which could indicate a role in pain management (Doğruer et al., 2000).
Chemical Properties and Reactivity
- Vasorelaxant and Antiplatelet Activities : Certain pyridazinone derivatives show vasorelaxant and antiplatelet properties, which could be relevant in cardiovascular research (Costas et al., 2010).
- Solubility and Thermodynamics : The solubility and thermodynamic behavior of pyridazinone derivatives in various solvents have been studied, which is crucial for drug formulation (Shakeel et al., 2017).
Potential Therapeutic Applications
- Anti-Inflammatory and Analgesic Agents : Synthesis of new pyridazinone derivatives has been pursued for potential anti-inflammatory and analgesic applications, with some showing promising results (Sharma & Bansal, 2016).
Properties
IUPAC Name |
6-[(E)-2-(4-methoxyphenyl)ethenyl]-2-prop-2-enylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-3-12-18-16(19)11-8-14(17-18)7-4-13-5-9-15(20-2)10-6-13/h3-11H,1,12H2,2H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFQNSUNDBRDLQ-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.